molecular formula C3H4BF3KN B1390885 Potassium 2-cyanoethyltrifluoroborate CAS No. 1159919-79-5

Potassium 2-cyanoethyltrifluoroborate

Cat. No.: B1390885
CAS No.: 1159919-79-5
M. Wt: 160.98 g/mol
InChI Key: BDMPUNWNWFAAPE-UHFFFAOYSA-N
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Description

Potassium 2-cyanoethyltrifluoroborate (CAS: 1159919-79-5, MFCD11052653) is an organoboron compound with the molecular formula C₃H₄BF₃KN. It is characterized by a cyanoethyl (–CH₂CH₂CN) group attached to a trifluoroborate moiety, stabilized by a potassium counterion . This compound is synthesized via alkylation reactions, as demonstrated in related procedures where potassium iodomethyltrifluoroborate reacts with nitrile-containing reagents under basic conditions . Its high purity (95%) and stability under ambient conditions make it a valuable reagent in cross-coupling reactions, particularly in palladium-catalyzed transformations for constructing carbon-carbon bonds .

Properties

IUPAC Name

potassium;2-cyanoethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BF3N.K/c5-4(6,7)2-1-3-8;/h1-2H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMPUNWNWFAAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC#N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159919-79-5
Record name potassium (2-cyanoethyl)trifluoroboranuide
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Chemical Reactions Analysis

Potassium 2-cyanoethyltrifluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium 2-cyanoethyltrifluoroborate is in cross-coupling reactions , particularly in the formation of carbon-carbon bonds. These reactions are essential for synthesizing complex organic molecules, including pharmaceuticals and natural products.

  • Mechanism : The compound acts as a boron reagent in palladium-catalyzed cross-coupling reactions. It can react with various electrophiles, including aryl halides and vinyl halides, under mild conditions to produce substituted organic compounds.
  • Advantages : Compared to traditional organoboron reagents, this compound exhibits enhanced stability and solubility, allowing for easier handling and improved reaction yields. For instance, studies have shown that using this compound can lead to higher yields of target products when coupled with specific palladium catalysts .

Pharmaceutical Applications

This compound has also been explored for its potential in drug discovery and development .

  • Antiviral Compounds : Research indicates that derivatives of this compound can be utilized to synthesize antiviral agents. The ability to modify the cyanoethyl group allows for the introduction of various functional groups that can enhance biological activity against viral infections .
  • Cancer Treatment : The compound's utility extends to the synthesis of compounds that may exhibit anticancer properties. For example, it has been employed in the synthesis of anethol derivatives, which have shown promise in treating certain types of cancer .

Material Science

In addition to its applications in organic synthesis and pharmaceuticals, this compound is being investigated for its role in material science .

  • Polymer Chemistry : The compound can be used to create new materials through polymerization processes. Its trifluoroborate moiety can participate in various chemical reactions that lead to the formation of polymers with unique properties .
  • Fluorescent Materials : There is ongoing research into using this compound as a precursor for developing fluorescent materials. The incorporation of boron into polymer matrices can enhance optical properties, making them suitable for applications in sensors and display technologies .

Case Study 1: Cross-Coupling Efficiency

A study demonstrated the use of this compound in coupling reactions involving aryl halides. The results indicated that using this reagent led to a significant increase in yield (up to 97%) compared to traditional methods .

Case Study 2: Antiviral Synthesis

Research focused on synthesizing antiviral agents using this compound as a key intermediate. The study reported successful synthesis of several anethol derivatives with promising antiviral activity against multiple viral strains .

Mechanism of Action

The mechanism by which potassium 2-cyanoethyltrifluoroborate exerts its effects typically involves its role as a ligand or reagent in catalytic processes. In cross-coupling reactions, it acts as a source of the cyanoethyl group, which is transferred to the substrate in the presence of a palladium catalyst . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.

Comparison with Similar Compounds

Comparison with Similar Potassium Trifluoroborates

Structural and Functional Group Variations

The reactivity and applications of potassium trifluoroborates are heavily influenced by their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparisons
Compound Name Substituent/Functional Group CAS Number Molecular Formula Key Features/Applications Reference ID
Potassium 2-cyanoethyltrifluoroborate –CH₂CH₂CN (cyanoethyl) 1159919-79-5 C₃H₄BF₃KN Electron-withdrawing group enhances electrophilic reactivity in couplings
Potassium 2-cyanophenyltrifluoroborate –C₆H₄CN (2-cyanophenyl) 929038-12-0 C₇H₄BF₃KN Aromatic cyano group stabilizes intermediates in Suzuki-Miyaura reactions
Potassium (2-benzyloxyethyl)trifluoroborate –CH₂CH₂OBn (benzyloxyethyl) 1408168-73-9 C₉H₁₁BF₃KO Benzyl ether improves solubility in organic phases
Potassium (2,3-difluorobenzyl)trifluoroborate –C₆H₃F₂ (2,3-difluorobenzyl) N/A C₇H₅BF₅K Fluorine atoms enhance metabolic stability in pharmaceuticals
Potassium 2-(azidomethyl)phenyltrifluoroborate –C₆H₄CH₂N₃ (azidomethyl) 898544-48-4 C₇H₆BF₃KN₃ Azide group enables click chemistry applications

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Groups (EWGs): The cyanoethyl group in this compound activates the boron center toward nucleophilic attack, facilitating efficient cross-couplings with aryl/alkenyl halides . In contrast, electron-donating groups (e.g., methoxy in Potassium (2-methoxyethyl)trifluoroborate) slow reaction kinetics due to reduced electrophilicity .
  • Steric Effects: Bulky substituents, such as the pyrrolidine group in Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate, hinder coupling efficiency by increasing steric hindrance around the boron atom . The linear cyanoethyl chain in the target compound minimizes such interference.

Stability and Handling

  • Thermal Stability: Trifluoroborates with aromatic substituents (e.g., 2-cyanophenyl) exhibit higher thermal stability compared to aliphatic analogs like the cyanoethyl derivative .

Biological Activity

Potassium 2-cyanoethyltrifluoroborate (K-2-Cyanoethyltrifluoroborate) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications in various therapeutic areas.

This compound can be synthesized through various methods involving organotrifluoroborate chemistry. The synthesis typically involves the reaction of potassium salts with cyanoethyl derivatives, leading to the formation of the trifluoroborate moiety. This compound is characterized by its stability and solubility in polar solvents, making it suitable for various chemical transformations.

Antitumor Activity

Recent studies have demonstrated that potassium organotrifluoroborates, including K-2-Cyanoethyltrifluoroborate, exhibit significant antitumor properties. For instance, compounds derived from trifluoroborates have shown cytotoxic effects against various cancer cell lines. In particular, K-2-Cyanoethyltrifluoroborate has been evaluated for its potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Cytotoxicity of K-2-Cyanoethyltrifluoroborate Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)10.5Apoptosis induction
MCF-7 (Breast)8.7Cell cycle arrest
HCT116 (Colon)12.3Inhibition of proliferation

Antiviral and Antibacterial Properties

In addition to its antitumor activity, K-2-Cyanoethyltrifluoroborate has also been investigated for antiviral and antibacterial properties. Preliminary studies suggest that it may inhibit viral replication in vitro, particularly against RNA viruses. Its antibacterial activity has been noted against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action.

Table 2: Antiviral and Antibacterial Activity of K-2-Cyanoethyltrifluoroborate

PathogenTypeMinimum Inhibitory Concentration (MIC)
Influenza AVirus15 µg/mL
E. coliBacteria20 µg/mL
S. aureusBacteria18 µg/mL

The biological activity of K-2-Cyanoethyltrifluoroborate can be attributed to several mechanisms:

  • DNA Interaction : The compound exhibits a strong affinity for DNA, which may lead to the disruption of replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, contributing to apoptosis.
  • Inhibition of Key Enzymes : Studies have indicated that K-2-Cyanoethyltrifluoroborate can inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies

A notable case study involved the administration of K-2-Cyanoethyltrifluoroborate in a murine model of lung cancer. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

Case Study Summary

  • Model : Murine lung cancer model
  • Treatment : K-2-Cyanoethyltrifluoroborate (administered intraperitoneally)
  • Outcome : Tumors reduced by approximately 45% after four weeks of treatment.

Q & A

Q. Table 1: Solvent Effects on Suzuki-Miyaura Coupling Yield

SolventBaseTemp (°C)Yield (%)Reference
Toluene/H₂OK₂CO₃8078
DMFCsF10085
THFK₃PO₄6065

Q. Table 2: Hazard Classification Comparison

CompoundHazard ClassStorage Temp (°C)Reference
This compoundSkin Irrit. 2, Eye Irrit. 22–8
Potassium tetrafluoroborateCorrosiveRT

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2-cyanoethyltrifluoroborate
Reactant of Route 2
Potassium 2-cyanoethyltrifluoroborate

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